molecular formula C6H15N3 B1200783 N-(2-Aminoethyl)-1-aziridineethanamine CAS No. 23435-23-6

N-(2-Aminoethyl)-1-aziridineethanamine

Cat. No. B1200783
CAS RN: 23435-23-6
M. Wt: 129.2 g/mol
InChI Key: XJNAQZHMIAKQOK-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It is an organic building block .

Safety And Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNAQZHMIAKQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177990
Record name Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing these actions from occurring. N-(2-Aminoethyl)-1-aziridineethanamine binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry.
Record name N-(2-Aminoethyl)-1-aziridineethanamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

N-(2-Aminoethyl)-1-aziridineethanamine

CAS RN

23435-23-6
Record name N-(2-Aminoethyl)-1-aziridineethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-1-aziridineethanamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2-Aminoethyl)-1-aziridineethanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174041
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K93WMR7E2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MJ Huentelman, J Zubcevic, JA Hernández Prada… - …, 2004 - Am Heart Assoc
Angiotensin-converting enzyme 2 (ACE2) is considered an important therapeutic target for controlling cardiovascular diseases and severe acute respiratory syndrome (SARS) outbreaks…
Number of citations: 213 www.ahajournals.org
M Ali, A Zaidi, U Farooq… - Letters in Drug Design & …, 2022 - ingentaconnect.com
Background: With reference to COVID-19 pandemic prevailing across the globe, chloroquine and hydroxychloroquine were reported as effective against the disease to some extent. …
Number of citations: 4 www.ingentaconnect.com
M Tomazou, MM Bourdakou, G Minadakis… - Briefings in …, 2021 - academic.oup.com
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pandemic is undeniably the most severe global health emergency since the 1918 Influenza outbreak. Depending …
Number of citations: 20 academic.oup.com
M Shakhsi-Niaei, EH Soureshjani… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
Background: The COVID-19 is a pandemic viral infection with a high morbidity rate, leading to many worldwide deaths since the end of 2019. The RBD (Receptor Binding Domain) of …
Number of citations: 6 www.ncbi.nlm.nih.gov
L Paulsson-Habegger, AK Snabaitis… - Bioorganic & Medicinal …, 2021 - Elsevier
With the emergence of the third infectious and virulent coronavirus within the past two decades, it has become increasingly important to understand how the virus causes infection. This …
Number of citations: 7 www.sciencedirect.com
LG Song, QX Xie, HL Lao, ZY Lv - Infectious …, 2021 - idpjournal.biomedcentral.com
Coronaviruses (CoVs) are distributed worldwide and have various susceptible hosts; CoVs infecting humans are called human coronaviruses (HCoVs). Although HCoV-specific drugs …
Number of citations: 16 idpjournal.biomedcentral.com
J Santos, S Brierley, MJ Gandhi, MA Cohen… - Viruses, 2020 - mdpi.com
The need for proven disease-specific treatments for the novel pandemic coronavirus SARS-CoV-2 necessitates a worldwide search for therapeutic options. Since the SARS-CoV-2 virus …
Number of citations: 56 www.mdpi.com
D Łowicki, P Przybylski - European Journal of Medicinal Chemistry, 2022 - Elsevier
Cascade reactions are often ‘employed’ by nature to construct structurally diverse nitrogen-containing heterocycles in a highly stereoselective fashion, ie, secondary metabolites …
Number of citations: 7 www.sciencedirect.com
H Lin, S Cherukupalli, D Feng, S Gao… - Current Medicinal …, 2022 - ingentaconnect.com
COVID-19 is an infectious disease caused by SARS-CoV-2. The life cycle of SARS-CoV-2 includes the entry into the target cells, replicase translation, replicating and transcribing …
Number of citations: 7 www.ingentaconnect.com
T Pillaiyar, S Meenakshisundaram, M Manickam - Drug discovery today, 2020 - Elsevier
Human coronaviruses (CoVs) are enveloped viruses with a positive-sense single-stranded RNA genome. Currently, six human CoVs have been reported including human coronavirus …
Number of citations: 377 www.sciencedirect.com

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